molecular formula C18H22N4OS B2438386 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide CAS No. 1235666-14-4

2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide

Cat. No.: B2438386
CAS No.: 1235666-14-4
M. Wt: 342.46
InChI Key: QTHQXMIGJDZYMG-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide core, a pyridine ring, and a piperidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The nicotinamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and substituted nicotinamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
  • 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isonicotinamide

Uniqueness

Compared to similar compounds, 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-24-18-15(5-4-10-20-18)17(23)21-13-14-7-11-22(12-8-14)16-6-2-3-9-19-16/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHQXMIGJDZYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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